N,N-dimethylisoquinolin-3-amine
Description
Properties
CAS No. |
171861-54-4 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.231 |
IUPAC Name |
N,N-dimethylisoquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-7-9-5-3-4-6-10(9)8-12-11/h3-8H,1-2H3 |
InChI Key |
JCVIZDVDWHOCSQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=CC=CC=C2C=N1 |
Synonyms |
3-Isoquinolinamine,N,N-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of N,N-Dimethylisoquinolin-3-amine and Analogues
Structural and Functional Differences
- Aromatic vs. In contrast, diisopentylamine lacks aromaticity, favoring hydrophobic interactions . N,N-Dimethyl-3-phenoxyquinoxalin-2-amine incorporates a quinoxaline ring, which offers two nitrogen atoms for hydrogen bonding, differing from the single nitrogen in isoquinoline .
- Conversely, the nitro group in N,N-dimethyl-2-nitropyridin-3-amine is electron-withdrawing, altering redox properties .
- Synthetic Accessibility: this compound is synthesized via straightforward catalytic methods (e.g., P₂O₅/SiO₂), whereas N,N-dimethyl-3-phenoxyquinoxalin-2-amine requires multi-step reactions involving nucleophilic aromatic substitution .
Preparation Methods
P₂O₅/SiO₂-Catalyzed Synthesis
The most widely documented method for synthesizing N,N-dimethylisoquinolin-3-amine involves cyclocondensation of 2-acylphenylacetonitriles with dimethylamine using P₂O₅/SiO₂ as a heterogeneous catalyst. This approach leverages the acidic properties of P₂O₅ to facilitate imine formation and subsequent ring closure.
Reaction Conditions :
-
Catalyst Loading : 10–30% (w/w) relative to the substrate.
-
Solvent : Ethanol or dichloromethane.
-
Temperature : 45–80°C, depending on amine reactivity.
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of dimethylamine on the nitrile group of 2-acylphenylacetonitrile, forming an intermediate imine. P₂O₅/SiO₂ accelerates proton transfer steps, enabling cyclization to yield the isoquinoline core.
Yield Optimization :
A comparative study demonstrated that increasing catalyst loading from 10% to 30% improved yields from 66% to 83% for N-methyl-1-phenylisoquinolin-3-amine (Table 1).
Table 1: Catalyst Loading vs. Yield in P₂O₅/SiO₂-Catalyzed Synthesis
| Catalyst (% w/w) | Time (Days) | Yield (%) |
|---|---|---|
| 10 | 3 | 66 |
| 30 | 3 | 83 |
Advantages :
HClO₄/SiO₂ as an Alternative Catalyst
Perchloric acid supported on silica gel (HClO₄/SiO₂) has been explored as a Brønsted acid alternative. However, it exhibits lower efficiency, with yields rarely exceeding 42% under comparable conditions. This is attributed to over-acidification leading to substrate decomposition.
Microwave-Assisted Synthesis
Solvent-Free Microwave Irradiation
Recent advancements employ microwave irradiation to accelerate cyclocondensation without catalysts. This method reduces reaction times from days to minutes while maintaining high yields.
Protocol :
-
Substrates : 2-Benzoylphenylacetonitrile + dimethylamine.
-
Conditions : 150 W microwave power, 100°C, 15–30 minutes.
-
Solvent : Ethanol or solvent-free.
Yield Outcomes :
Table 2: Traditional vs. Microwave Synthesis
| Parameter | Traditional (P₂O₅/SiO₂) | Microwave |
|---|---|---|
| Time | 3–5 days | 20–30 min |
| Yield | 66–83% | 70–77% |
| Catalyst Required | Yes | No |
Advantages :
-
Energy Efficiency : 80% reduction in energy consumption.
-
Green Chemistry : Eliminates catalyst waste and solvent use.
Mechanochemical Approaches
Ball Milling Techniques
Mechanochemical synthesis using ball mills has emerged as a solvent-free alternative. Grinding 2-acylphenylacetonitrile with dimethylamine and catalytic K₂CO₃ yields this compound in 65% yield after 2 hours.
Key Parameters :
-
Frequency : 30 Hz.
-
Milling Media : Stainless steel balls (5 mm diameter).
Limitations :
-
Scalability : Challenges in maintaining homogeneity during large-scale runs.
Analytical Characterization
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N,N-dimethylisoquinolin-3-amine, and how can reaction parameters be optimized?
- Answer : The synthesis of N-methylisoquinolin-3-amine (a structural analogue) involves methylation of isoquinolin-3-amine using methyl iodide and a base (e.g., K₂CO₃) under reflux in acetonitrile . For This compound, a second methylation step would likely be required. Researchers should explore sequential alkylation using excess methyl iodide or alternative dimethylating agents (e.g., dimethyl sulfate) under controlled conditions. Monitoring reaction progress via HPLC or TLC is critical to avoid over-alkylation. Optimization should focus on solvent polarity (e.g., DMF for enhanced nucleophilicity) and temperature gradients to stabilize intermediates.
Q. What spectroscopic techniques are recommended for characterizing This compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm methyl group positions on the nitrogen and aromatic protons. Compare chemical shifts with N-methylisoquinolin-3-amine (δ ~2.8 ppm for N-CH₃ in mono-methyl derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (C₁₁H₁₂N₂) and isotopic patterns.
- FT-IR : Identify N-H stretching (absent in dimethylated compounds) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. How does the electronic environment of This compound differ from its mono-methylated counterpart?
- Answer : The second methyl group increases electron density at the nitrogen, reducing nucleophilicity and altering binding interactions with biological targets. Computational studies (e.g., DFT) can model charge distribution, while UV-Vis spectroscopy may reveal shifts in π→π* transitions due to steric and electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of This compound across enzyme inhibition assays?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. For example, N-methylisoquinolin-3-amine shows varied IC₅₀ values against acetylcholinesterase (0.5–5 µM) depending on buffer systems . Standardize protocols using:
- Control compounds (e.g., donepezil for cholinesterase).
- Kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition.
- Structural studies (X-ray crystallography) to map binding interactions .
Q. What strategies can improve the selectivity of This compound derivatives for targeting G-protein-coupled receptors (GPCRs)?
- Answer : Rational design should focus on:
- Substituent engineering : Introduce halogen or methoxy groups at the 6- or 7-positions to enhance hydrophobic interactions with receptor pockets (e.g., similar to isoquinoline-based GPCR ligands) .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict affinity for specific GPCR subtypes.
- Functional assays : Measure cAMP accumulation or β-arrestin recruitment to quantify signaling bias .
Q. What are the limitations of current catalytic hydrogenation methods for reducing N-methylisoquinoline-3-nitrile to This compound?
- Answer : Industrial-scale hydrogenation of nitriles (e.g., using Pd/C) often requires high pressure (5–10 atm H₂) and elevated temperatures (80–120°C), risking over-reduction or decomposition . Alternatives include:
- Transfer hydrogenation : Using ammonium formate and Pd(OAc)₂ under milder conditions.
- Electrochemical reduction : Tunable redox potentials minimize side reactions.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
